

4-Chloro-6-isopropylpyrimidine IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chloro-6-isopropylpyrimidine**

Cat. No.: **B1291972**

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-6-isopropylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **4-chloro-6-isopropylpyrimidine**, a key heterocyclic intermediate in medicinal chemistry. The document outlines its chemical properties, a representative synthesis protocol, and its primary application as a versatile scaffold for the development of novel therapeutic agents.

Chemical Identity and Properties

The formal IUPAC name for the compound is **4-chloro-6-isopropylpyrimidine**. It is a substituted pyrimidine featuring a reactive chlorine atom at the C4 position, which is the primary site for chemical modification.

Table 1: Physicochemical and Identification Properties

Property	Value	Reference
IUPAC Name	4-chloro-6-isopropylpyrimidine	
CAS Number	954222-10-7	
Molecular Formula	C ₇ H ₉ ClN ₂	
Molecular Weight	156.61 g/mol	
InChI Key	NENMSRIKRXUOPS- UHFFFAOYSA-N	
Appearance	Off-white to pale yellow solid (Typical)	
Solubility	Soluble in common organic solvents (e.g., chlorinated solvents, methanol, ethanol)	

Note: Detailed experimental data for properties such as melting point and boiling point for this specific compound are not readily available in published literature. The appearance and solubility are typical for similar chloropyrimidine derivatives.

Synthesis of 4-Chloro-6-isopropylpyrimidine

The synthesis of **4-chloro-6-isopropylpyrimidine** is generally achieved via a robust two-step process. This pathway involves the initial formation of a pyrimidinol (or hydroxypyrimidine) ring system, followed by a chlorination reaction to yield the target compound. The following protocols are representative of standard procedures for this class of molecules, adapted from methodologies for closely related analogues.

Experimental Protocols

Step 1: Synthesis of 6-isopropylpyrimidin-4-ol (Precursor)

This step involves the condensation of a suitable β -ketoester with an amidine source to form the pyrimidine ring.

- Reaction Scheme: The pyrimidine ring is formed by the condensation of ethyl 4-methyl-3-oxopentanoate (an isopropyl-containing β -ketoester) with formamidine.
- Materials and Reagents:
 - Ethyl 4-methyl-3-oxopentanoate
 - Formamidine acetate
 - Sodium ethoxide (NaOEt)
 - Absolute ethanol
 - Glacial acetic acid or dilute HCl for neutralization
- Procedure:
 - Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol within a round-bottom flask equipped with a reflux condenser.
 - Add formamidine acetate (1.0 eq) to the sodium ethoxide solution and stir for 20-30 minutes at room temperature.
 - Add ethyl 4-methyl-3-oxopentanoate (1.0 eq) dropwise to the reaction mixture.
 - Heat the mixture to reflux (approximately 78 °C) and maintain for 6-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, cool the mixture to room temperature and neutralize carefully with an acid (e.g., acetic acid) to a pH of ~7.
 - The resulting precipitate (6-isopropylpyrimidin-4-ol) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

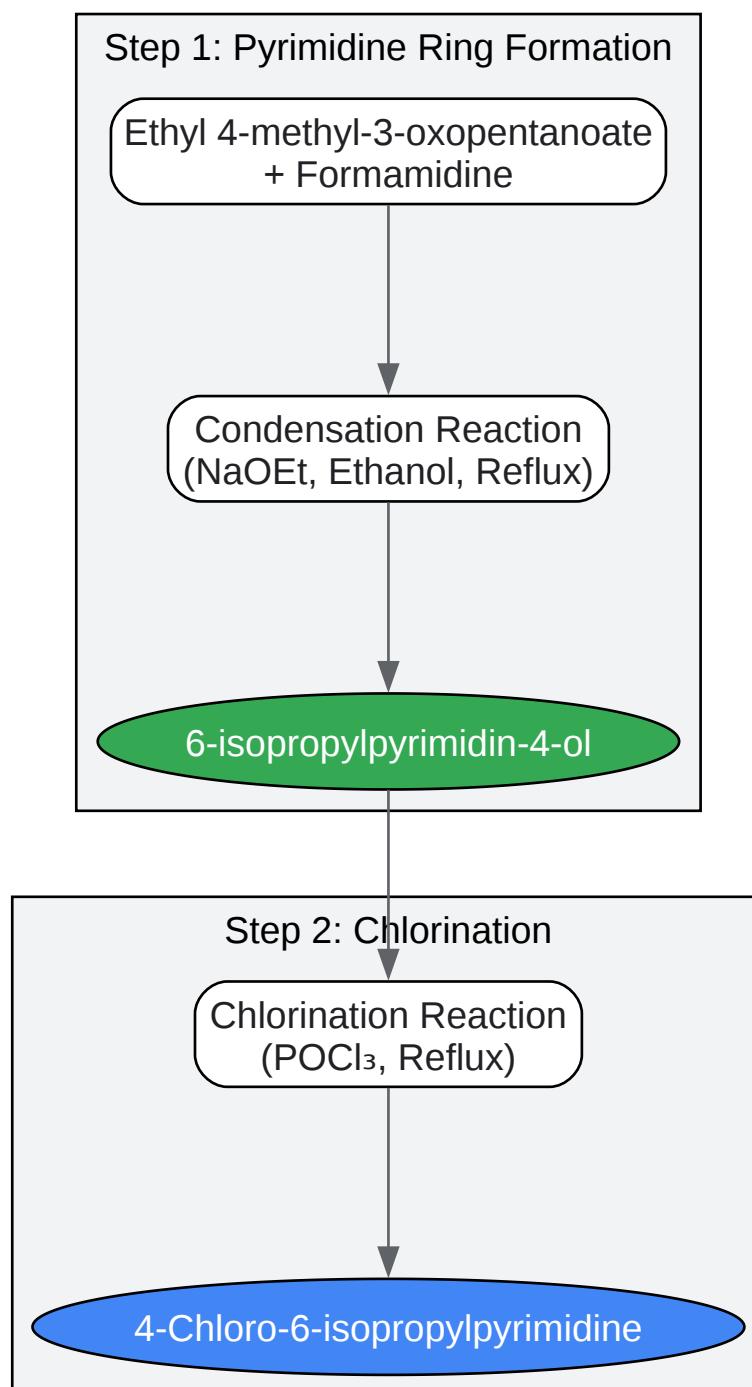
Step 2: Chlorination of 6-isopropylpyrimidin-4-ol

The hydroxyl group of the pyrimidinol intermediate is converted to a chloro group using a standard chlorinating agent, typically phosphorus oxychloride (POCl_3). This reaction is common for preparing chloropyrimidines from their hydroxyl precursors.^{[1][2]}

- Reaction Scheme: The hydroxyl group at the C4 position of 6-isopropylpyrimidin-4-ol is substituted with a chlorine atom using POCl_3 .
- Materials and Reagents:
 - 6-isopropylpyrimidin-4-ol (from Step 1)
 - Phosphorus oxychloride (POCl_3)
 - A hindered amine base such as N,N-Diisopropylethylamine (DIPEA) or a catalytic amount of N,N-dimethylaniline (optional)^{[1][2]}
 - Toluene or chloroform (as solvent)^{[2][3]}
- Procedure:
 - In a well-ventilated fume hood, suspend 6-isopropylpyrimidin-4-ol (1.0 eq) in a suitable solvent like toluene in a flask equipped with a reflux condenser and a gas outlet connected to an acidic gas trap.^[2]
 - Add a hindered amine base like DIPEA (1.1 eq) to the suspension.^[2]
 - Carefully add phosphorus oxychloride (POCl_3 , 3-5 eq) dropwise to the mixture. The addition may be exothermic.
 - Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
 - Cool the reaction mixture to room temperature. (Caution: The following step is highly exothermic and releases HCl gas).
 - Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

- Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-chloro-6-isopropylpyrimidine**. The product can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Applications in Drug Discovery


The primary utility of **4-chloro-6-isopropylpyrimidine** in drug development stems from the reactivity of its C4-chloro substituent. The pyrimidine ring is an electron-deficient aromatic system, which makes the chlorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.^[4]

This reactivity allows for the facile introduction of a wide variety of nucleophiles—including amines, alcohols, and thiols—to build more complex molecular architectures.^[4] The isopropyl group at the C6 position serves to increase the lipophilicity and steric profile of the molecule, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.^[4]

As a result, **4-chloro-6-isopropylpyrimidine** is not typically a final drug product but rather a crucial building block or intermediate. It serves as a versatile starting point for synthesizing libraries of substituted pyrimidines, which are a core structural motif in many FDA-approved drugs, particularly kinase inhibitors and other targeted therapies.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical relationships described in this guide.

[Click to download full resolution via product page](#)

Caption: General two-step synthesis workflow for **4-Chloro-6-isopropylpyrimidine**.

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in developing diverse bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [prepchem.com](https://www.prepchem.com) [prepchem.com]
- 4. [nbinno.com](https://www.nbinno.com) [nbinno.com]
- To cite this document: BenchChem. [4-Chloro-6-isopropylpyrimidine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291972#4-chloro-6-isopropylpyrimidine-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com